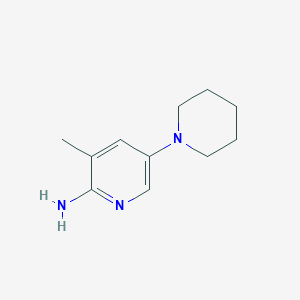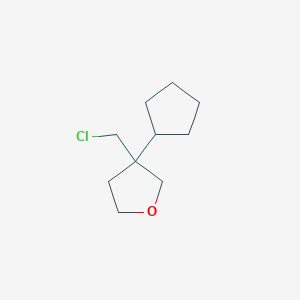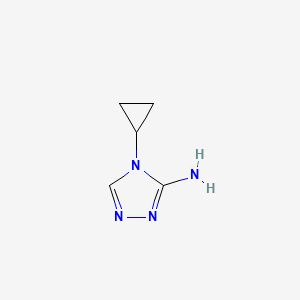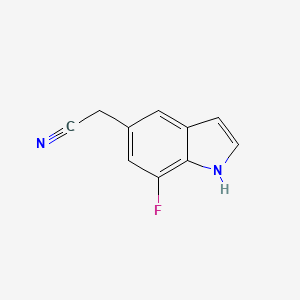
2-(7-fluoro-1H-indol-5-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-fluoro-1H-indol-5-yl)acetonitrile is a compound belonging to the indole family, characterized by the presence of a fluorine atom at the 7th position of the indole ring and an acetonitrile group at the 5th position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-fluoro-1H-indol-5-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindole.
Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(7-fluoro-1H-indol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
2-(7-fluoro-1H-indol-5-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) due to its optical and electroluminescence properties
Mecanismo De Acción
The mechanism of action of 2-(7-fluoro-1H-indol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with similar structural features but without the fluorine atom.
5-fluoroindole: A simpler indole derivative with a fluorine atom at the 5th position.
Uniqueness
2-(7-fluoro-1H-indol-5-yl)acetonitrile is unique due to the specific positioning of the fluorine atom and the acetonitrile group, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C10H7FN2 |
|---|---|
Peso molecular |
174.17 g/mol |
Nombre IUPAC |
2-(7-fluoro-1H-indol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H7FN2/c11-9-6-7(1-3-12)5-8-2-4-13-10(8)9/h2,4-6,13H,1H2 |
Clave InChI |
JUXZCLZLJTZSFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C(C=C(C=C21)CC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


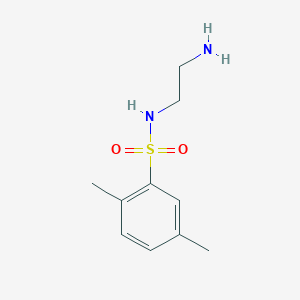
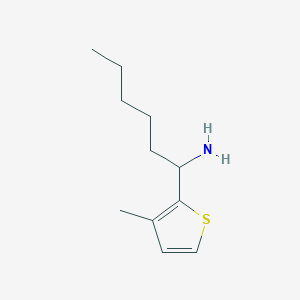
![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)
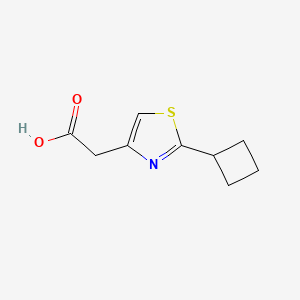
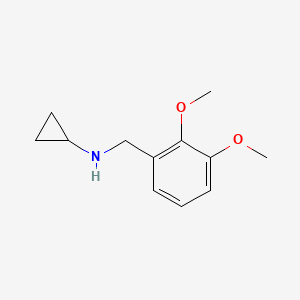

![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)
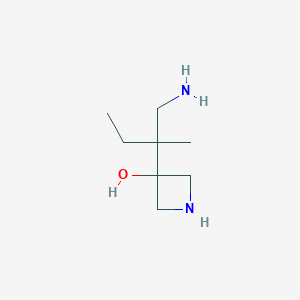
![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
